Cas no 851948-68-0 (ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate
- Thieno[3,4-d]pyridazine-1-carboxylic acid, 3,4-dihydro-3-(4-methylphenyl)-4-oxo-5-[(1-oxo-4-phenylbutyl)amino]-, ethyl ester
- ethyl 4-oxo-5-(4-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- AKOS024590144
- AB00670308-01
- ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
- ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
- 851948-68-0
- F0641-0235
-
- Inchi: 1S/C26H25N3O4S/c1-3-33-26(32)23-20-16-34-24(27-21(30)11-7-10-18-8-5-4-6-9-18)22(20)25(31)29(28-23)19-14-12-17(2)13-15-19/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3,(H,27,30)
- InChI Key: GHSFTHGKSLNVPK-UHFFFAOYSA-N
- SMILES: C1(C(OCC)=O)=NN(C2=CC=C(C)C=C2)C(=O)C2=C(NC(=O)CCCC3=CC=CC=C3)SC=C12
Computed Properties
- Exact Mass: 475.15657746g/mol
- Monoisotopic Mass: 475.15657746g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 9
- Complexity: 774
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 5.4
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- pka: 13.12±0.20(Predicted)
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0641-0235-3mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-4mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-100mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-10μmol |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-10mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-50mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-5mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-30mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-20mg |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0641-0235-5μmol |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
851948-68-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 |
ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate Related Literature
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
Additional information on ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno3,4-dpyridazine-1-carboxylate
Recent Advances in the Study of Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851948-68-0)
The compound ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (CAS: 851948-68-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile scaffold for the development of novel kinase inhibitors. Its thieno[3,4-d]pyridazine core structure, coupled with the ethyl carboxylate and phenylbutanamido substituents, provides a unique pharmacophore that can interact with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against several cancer-related kinases, including EGFR and VEGFR-2, with IC50 values in the nanomolar range.
The synthesis of ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been optimized in recent years, with several research groups reporting improved yields and purity. A notable advancement came from a 2022 publication in Organic Process Research & Development, which described a scalable, one-pot synthesis method that reduces the number of purification steps while maintaining high enantiomeric purity. This development is particularly significant for potential industrial-scale production of the compound and its derivatives.
In terms of biological evaluation, preclinical studies have shown promising results. Animal models of angiogenesis-dependent diseases treated with this compound demonstrated significant reduction in tumor growth and metastasis, with favorable pharmacokinetic profiles. The compound's ability to modulate multiple signaling pathways while maintaining selectivity has made it a candidate for further development as a multi-targeted therapeutic agent.
Structural-activity relationship (SAR) studies have revealed that modifications at the 4-methylphenyl and phenylbutanamido groups can significantly alter the compound's biological profile. Researchers are currently exploring these modifications to optimize potency, selectivity, and drug-like properties. Computational modeling studies published in early 2023 have provided valuable insights into the compound's binding modes with various kinase targets, facilitating rational drug design approaches.
Despite these promising developments, challenges remain in the development of this compound as a therapeutic agent. Issues such as metabolic stability, oral bioavailability, and potential off-target effects need to be addressed through further structural optimization. Current research efforts are focusing on prodrug strategies and formulation approaches to overcome these limitations while maintaining the compound's therapeutic potential.
In conclusion, ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate represents an exciting area of research in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable scaffold for the development of novel therapeutics, particularly in the field of oncology. Continued research into its mechanism of action, structural optimization, and preclinical evaluation will be crucial for translating these findings into clinical applications.
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